molecular formula C20H22BrN3O5S2 B2837769 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide CAS No. 442535-33-3

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2837769
CAS No.: 442535-33-3
M. Wt: 528.44
InChI Key: KJYWBVLZYOWLSU-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a sulfamoyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the sulfamoyl-substituted benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to sulfone derivatives.

    Reduction: Reduction can occur at the nitro or carbonyl groups if present, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can take place at the bromine atom on the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), LiAlH4.

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amines or alcohols depending on the functional group reduced.

    Substitution Products: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metals.

    Material Science: Its structural properties make it suitable for use in the development of organic semiconductors and photovoltaic materials.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Biological Probes: Used in the study of biological pathways due to its fluorescent properties.

Medicine

    Anticancer Research: Potential use in the development of anticancer agents due to its ability to interfere with cell proliferation.

    Antimicrobial Agents: Investigated for its potential to act against various microbial strains.

Industry

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide exerts its effects involves:

    Molecular Targets: It may target specific enzymes or receptors in biological systems, inhibiting their activity.

    Pathways Involved: The compound could interfere with signaling pathways, such as those involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide: Substitution of bromine with chlorine, which can alter its chemical properties.

Uniqueness

    Structural Features: The presence of both the sulfamoyl and benzothiazole groups, along with the bromine atom, provides unique reactivity and potential biological activity.

    Biological Activity: Its specific substitutions may confer unique interactions with biological targets, making it distinct from similar compounds.

This detailed overview provides a comprehensive understanding of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O5S2/c1-28-11-9-24(10-12-29-2)31(26,27)16-6-3-14(4-7-16)19(25)23-20-22-17-8-5-15(21)13-18(17)30-20/h3-8,13H,9-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWBVLZYOWLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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